(S)-Ketamine-d6 Hydrochloride

Description

Fundamentals of Deuterium (B1214612) Incorporation in Pharmaceutical Compounds

Deuterium (D or ²H) is a stable isotope of hydrogen that possesses an additional neutron in its nucleus, making it about twice as heavy as the more common protium (B1232500) (¹H) isotope. lucerna-chem.chbioscientia.de The incorporation of deuterium into a pharmaceutical compound is a strategic process that replaces one or more hydrogen atoms with deuterium atoms. nih.gov This substitution results in a carbon-deuterium (C-D) bond that is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. bioscientia.deinformaticsjournals.co.in

The synthesis of deuterated compounds can be achieved through various methods. One common approach involves utilizing commercially available precursors already containing deuterium, which are then carried through a series of chemical reactions to produce the desired deuterated molecule. symeres.com Another method, particularly for introducing deuterium, is through hydrogen/deuterium exchange reactions, where hydrogen atoms on the drug molecule are directly swapped for deuterium atoms. nih.gov Recent advancements have focused on developing milder reaction conditions, such as photocatalytic methods, to facilitate deuterium incorporation without compromising the integrity of sensitive functional groups within the drug molecule. assumption.edu

Strategic Rationale for Deuteration of (S)-Ketamine for Research Applications

Ketamine is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-ketamine and (R)-ketamine. nih.gov (S)-ketamine, also known as esketamine, has a higher affinity for the N-methyl-D-aspartate (NMDA) receptor, a key target in its anesthetic and antidepressant effects, compared to (R)-ketamine. nih.govworldwidejournals.com The specific deuteration of (S)-ketamine to create (S)-Ketamine-d6 Hydrochloride serves a critical role in research, primarily as an internal standard for analytical and metabolic studies. synzeal.com The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium. synzeal.comlgcstandards.com

Advantages of Deuterated Analogs in Biological System Analysis

The primary advantage of using deuterated analogs like (S)-Ketamine-d6 in research lies in the "kinetic isotope effect" (KIE). assumption.edu The stronger C-D bond is more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family, which are responsible for breaking down many drugs in the body. bioscientia.deoup.com This slowing of metabolism can lead to several observable benefits in a research context:

Improved Pharmacokinetic Profiling: By altering the rate of metabolism, deuteration can lead to a longer drug half-life and more consistent systemic exposure. lucerna-chem.chbioscientia.de This allows for a more detailed and accurate study of the drug's pharmacokinetic properties. clearsynth.com

Metabolic Pathway Elucidation: Deuterium labeling is an invaluable tool for identifying and understanding a drug's metabolic pathways. symeres.comclearsynth.com By comparing the metabolites of the deuterated and non-deuterated compounds, researchers can pinpoint the sites of metabolic activity on the molecule. nih.gov For instance, studies using deuterated ketamine have helped to identify novel metabolites, including phenolic and glucuronide-conjugated forms. nih.govacs.org

Reduced Formation of Undesirable Metabolites: In some cases, drug metabolism can produce toxic or reactive metabolites. researchgate.net By slowing down metabolism at specific sites, deuteration can "shunt" the process towards alternative, less harmful pathways, thereby improving the safety profile of a drug. researchgate.net

Table 1: Research Findings on Deuterated Ketamine

| Research Focus | Key Finding | Citation |

|---|---|---|

| Metabolism Studies | C6-deuteration of (R)-ketamine slowed its metabolism to the final metabolite, (2R,6R)-hydroxynorketamine (HNK), as evidenced by lower plasma and brain levels of the metabolite compared to the non-deuterated form. | nih.gov |

| Metabolite Identification | The use of deuterated ketamine and norketamine as substrates in microsomal incubations facilitated the identification of numerous metabolites, including seven structural isomers of hydroxynorketamine and at least five of hydroxyketamine. | nih.gov |

| Analytical Utility | Deuterated metabolites generated in vitro served as effective internal chromatographic and mass spectrometric markers to confirm the presence of these same metabolites in human urine samples after oral ketamine administration. | nih.gov |

| Antidepressant Effect | Despite the altered metabolism, a study on a chronic social defeat stress model in mice showed no significant difference in the rapid and long-lasting antidepressant effects between (R)-ketamine and C6-deuterated (R)-ketamine. | nih.gov |

Distinction of this compound from Non-Deuterated Enantiomers in Research Contexts

The primary distinction of this compound in a research setting is its function as an analytical reference standard and internal standard, rather than as a therapeutic agent itself. synzeal.comcaymanchem.com In quantitative analysis, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated standard is added to a biological sample (e.g., plasma or urine). oup.comunibo.it

Because the deuterated compound is chemically identical to the non-deuterated analyte but has a different mass, the two can be distinguished by the mass spectrometer. oup.com This allows for highly accurate and precise quantification of the non-deuterated (S)-ketamine and its metabolites in the sample, as the internal standard helps to correct for any loss of analyte during sample preparation and analysis. oup.comunibo.it

While non-deuterated (S)-ketamine is studied for its direct pharmacological and therapeutic effects, this compound is the tool that enables the precise measurement and understanding of those effects. caymanchem.comnih.gov Its altered metabolic profile, a direct result of deuteration, does not detract from its utility but rather enhances it by providing a stable, reliable reference for complex biological analyses.

Table of Compound Names

| Compound Name | |

|---|---|

| This compound | |

| (S)-Ketamine | |

| Esketamine | |

| (R)-Ketamine | |

| Arketamine | |

| Norketamine | |

| Dehydronorketamine |

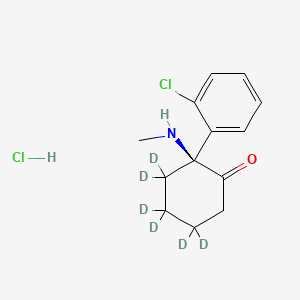

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H17Cl2NO |

|---|---|

Molecular Weight |

280.22 g/mol |

IUPAC Name |

(2S)-2-(2-chlorophenyl)-3,3,4,4,5,5-hexadeuterio-2-(methylamino)cyclohexan-1-one;hydrochloride |

InChI |

InChI=1S/C13H16ClNO.ClH/c1-15-13(9-5-4-8-12(13)16)10-6-2-3-7-11(10)14;/h2-3,6-7,15H,4-5,8-9H2,1H3;1H/t13-;/m0./s1/i4D2,5D2,9D2; |

InChI Key |

VCMGMSHEPQENPE-IOTHGDJGSA-N |

Isomeric SMILES |

[2H]C1(CC(=O)[C@](C(C1([2H])[2H])([2H])[2H])(C2=CC=CC=C2Cl)NC)[2H].Cl |

Canonical SMILES |

CNC1(CCCCC1=O)C2=CC=CC=C2Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for S Ketamine D6 Hydrochloride

Chemical Synthesis Routes for Stereospecifically Deuterated Ketamine Derivatives

The synthesis of stereospecifically deuterated ketamine derivatives often involves multi-step sequences that build the molecule from deuterated precursors or introduce deuterium (B1214612) at specific stages. One common approach involves the use of deuterated reagents in established synthetic routes for ketamine. For instance, the synthesis can be adapted by using deuterated starting materials. A d12-ketamine analog has been synthesized utilizing bromo[2H9]cyclopentane to form a deuterated Grignard reagent, which is then reacted with 2-chlorobenzonitrile (B47944) to yield a deuterated ketone. thieme-connect.com This ketone subsequently undergoes bromination and reaction with [2H3]methylamine to form the imine, which is then cyclized. thieme-connect.com Another method involves the direct deuteration of ketamine itself. Gould and co-workers reported the synthesis of d2-ketamine by heating a solution of ketamine with sodium deuteroxide in deuterium oxide under microwave irradiation. thieme-connect.com

To achieve the desired (S)-enantiomer, chiral resolution is a frequently employed strategy. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as Di-p-toluoyl-L-tartaric acid (DPTTA). worldwidejournals.com The separation of these diastereomers by crystallization, followed by the removal of the chiral auxiliary, yields the optically pure (S)-ketamine base. worldwidejournals.com This base can then be converted to the hydrochloride salt. worldwidejournals.com

A review of synthetic routes for ketamine analogs highlights various strategies that can be adapted for deuteration. thieme-connect.com For example, a modified synthesis of ketamine, which could be useful for creating deuterated analogs, has been reported. thieme-connect.com The synthesis of a d3-ketamine analog was achieved by treating a bromo ketone intermediate with [2H3]methylamine. thieme-connect.com Furthermore, deuteration of the aromatic ring has been explored in the synthesis of a deuterium-labeled ketamine metabolite, d4-dehydronorketamine. thieme-connect.com

The following table summarizes key synthetic approaches for deuterated ketamine derivatives:

| Deuterated Analog | Synthetic Approach | Key Deuterated Reagent/Step | Reference |

| d3-Ketamine | Synthesis from bromo ketone intermediate | [2H3]methylamine | thieme-connect.com |

| d12-Ketamine | Multi-step synthesis from deuterated starting materials | Bromo[2H9]cyclopentane, [2H3]methylamine, Deuterium oxide | thieme-connect.com |

| d2-Ketamine | Direct deuteration of ketamine | Sodium deuteroxide in deuterium oxide (microwave) | thieme-connect.com |

| d4-Dehydronorketamine | Synthesis involving a deuterated aromatic ring | Not specified | thieme-connect.com |

| (S)-Ketamine | Chiral resolution of racemic ketamine | Di-p-toluoyl-L-tartaric acid (DPTTA) | worldwidejournals.com |

Enzymatic and Catalytic Approaches in Deuterium Incorporation for Drug Analogs

Beyond classical organic synthesis, enzymatic and catalytic methods offer powerful tools for the selective incorporation of deuterium into drug analogs. These methods can provide high regioselectivity and stereoselectivity under mild conditions.

Catalytic hydrogen isotope exchange (HIE) has emerged as a significant strategy for direct deuterium labeling. nih.gov Innovations in organometal-catalyzed C-H activation have enabled the direct exchange of hydrogen for deuterium at C(sp3)-H bonds. nih.gov For N-alkylamine-containing pharmaceuticals, which constitute a large portion of commercial drugs, methods for both α- and β-amino C-H deuteration have been developed. nih.gov For instance, an efficient process for the deuteration of β-amino C-H bonds in various N-alkylamine-based pharmaceutical compounds has been developed using a combination of a Lewis acid (B(C6F5)3) and a Brønsted base (N-alkylamine) catalyst with acetone-d6 (B32918) as the deuterium source, achieving up to 99% deuterium incorporation. nih.gov

Metal-free approaches for aromatic HIE are also being explored. Photoexcitation in deuterated hexafluoroisopropanol (HFIP-d1) can achieve selective deuteration at positions often inaccessible by traditional methods. researchgate.net Furthermore, ionic liquids have been shown to catalyze H/D exchange reactions in active pharmaceutical ingredients (APIs) under mild conditions, using deuterated chloroform (B151607) (CDCl3) as the deuterium source. doi.org

Enzymatic methods also play a crucial role in the synthesis of deuterated compounds. researchgate.net Biocatalytic systems can be used to produce metabolites that can serve as standards or for further study. researchgate.net For example, human liver microsomes have been used with deuterated ketamine or norketamine substrates to produce stable isotope-labeled metabolites, aiding in their identification. nih.govdiva-portal.org Reductive deuteration of carbonyls and alkenes can be achieved using enzymes, often with high enantiospecificity. researchgate.net

The table below highlights some advanced catalytic and enzymatic deuteration methods:

| Method Type | Catalyst/Enzyme System | Deuterium Source | Key Features | Reference |

| Catalytic HIE | B(C6F5)3 / N-alkylamine | Acetone-d6 | Regioselective deuteration of β-amino C(sp3)-H bonds | nih.gov |

| Catalytic HIE | Ru-based Shvo catalyst | Not specified | α- and β-amino C-H deuteration | nih.gov |

| Photocatalytic HIE | Metal-free, photoexcitation | Deuterated hexafluoroisopropanol (HFIP-d1) | Selective aromatic deuteration | researchgate.net |

| Ionic Liquid Catalysis | 1-n-butyl-2,3-dimethylimidazolium prolinate | Deuterated chloroform (CDCl3) | Mild conditions, high deuterium incorporation | doi.org |

| Biocatalysis | Human liver microsomes | Deuterated substrates | Production of deuterated metabolites | nih.govdiva-portal.org |

| Biocatalytic Reduction | Enzymes (e.g., dependent on nicotinamide (B372718) cofactors) | D2O | Enantiospecific incorporation of deuterium | researchgate.net |

Control of Isotopic Purity and Positional Isomerism in Deuterated Chemical Reference Standards

The utility of a deuterated chemical reference standard like (S)-Ketamine-d6 Hydrochloride is fundamentally dependent on its isotopic and chemical purity. Rigorous analytical methods are required to confirm the degree and location of deuterium incorporation and to identify any potential impurities.

The combination of these techniques offers a comprehensive strategy for characterization. rsc.org For instance, a proposed strategy involves using liquid chromatography-electrospray ionization-high resolution mass spectrometry (LC-ESI-HR-MS) to extract and integrate isotopic ions to calculate isotopic enrichment, while NMR confirms the structure. rsc.org Other analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and differential scanning calorimetry (DSC) can also be employed to determine the purity of volatile deuterated compounds. researchgate.net

A certificate of analysis for a deuterated compound should include data from these analytical methods to confirm its purity and the level of deuteration at different molecular sites. ansto.gov.auansto.gov.au This ensures the reliability of the standard for its intended use in applications such as pharmacokinetic studies, metabolic research, and as an internal standard in quantitative analyses. rsc.orgcerilliant.com The control of isotopic purity is crucial, as low residual contamination with the unlabeled molecule (ideally <2%) is desired to avoid complex correction calculations in analytical applications. lgcstandards.com

The following table outlines the key analytical methods for quality control of deuterated standards:

| Analytical Technique | Information Provided | Reference |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic distribution, overall deuteration level, molecular formula confirmation | rsc.organsto.gov.auansto.gov.aunih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 2H, 13C) | Structural integrity, position of deuterium labels, relative isotopic purity at specific sites | rsc.organsto.gov.au |

| Liquid Chromatography (LC) / Gas Chromatography (GC) | Separation of the main compound from impurities | researchgate.netcerilliant.com |

| Differential Scanning Calorimetry (DSC) | Determination of overall purity of the compound | researchgate.net |

| Polarimetry | Confirmation of optical purity for chiral compounds | ansto.gov.auansto.gov.au |

Advanced Analytical Techniques Utilizing S Ketamine D6 Hydrochloride As a Research Standard

Development and Validation of Quantitative Bioanalytical Methods for Ketamine and Metabolites

The development of robust and reliable quantitative bioanalytical methods is paramount for understanding the pharmacokinetics and pharmacodynamics of ketamine. (S)-Ketamine-d6 Hydrochloride plays a pivotal role in these methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Trace Analysis

LC-MS/MS has become the gold standard for the bioanalysis of ketamine and its metabolites due to its high sensitivity and selectivity. nih.govresearchgate.net These methods are essential for detecting the low concentrations of these compounds often found in biological matrices. A typical LC-MS/MS method involves a streamlined protein precipitation protocol for sample preparation, followed by chromatographic separation and mass spectrometric detection. nih.gov

Methodologies have been developed for the simultaneous quantification of ketamine and its major metabolites, including norketamine (NK), dehydronorketamine (DHNK), and hydroxynorketamine (HNK), in human plasma. nih.govnih.gov These methods often utilize positive electrospray ionization (ESI) and establish linear quantification ranges suitable for clinical and preclinical studies. For instance, linear ranges of 1–1,000 ng/mL have been established for ketamine and norketamine, 0.25–100 ng/mL for DHNK, and 2.5–1,000 ng/mL for (2R,6R)‐HNK. nih.gov The use of a stable isotope-labeled internal standard like this compound is crucial for the accuracy of these sensitive assays.

Below is a table summarizing typical LC-MS/MS parameters for the analysis of ketamine and its metabolites:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| (S)-Ketamine | 238.1 | 125.1 | 25 |

| (S)-Ketamine-d6 | 244.1 | 130.1 | 25 |

| Norketamine | 224.1 | 125.1 | 27 |

| Dehydronorketamine | 222.1 | 142.1 | 30 |

| Hydroxynorketamine | 240.1 | 140.1 | 20 |

This table is a composite of typical values and may vary between different published methods.

Role of this compound as an Internal Standard in Preclinical Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is a compound added to samples at a known concentration to facilitate the accurate quantification of the analyte of interest. The ideal internal standard has physicochemical properties very similar to the analyte. This compound is an excellent internal standard for the analysis of (S)-Ketamine because the deuterium (B1214612) labeling imparts a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical and chromatographic behavior remains nearly identical.

The use of a deuterated internal standard like this compound helps to correct for variations that can occur during sample preparation, injection, and ionization. nih.gov This is particularly important in preclinical studies where sample volumes may be small and matrix complexity can be high. By normalizing the response of the analyte to the response of the internal standard, a more accurate and precise measurement of the analyte concentration can be achieved.

Mitigation of Matrix Effects and Enhancement of Assay Accuracy in Complex Biological Samples

Matrix effects are a significant challenge in bioanalysis, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine, tissue homogenates) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. bris.ac.uk Stable isotope-labeled internal standards, such as this compound, are widely recognized as the most effective means to compensate for matrix effects. bris.ac.uk

Because the deuterated internal standard co-elutes with the analyte and has nearly identical ionization properties, it is affected by matrix interferences in the same way as the analyte. bris.ac.uk Therefore, by calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects can be effectively canceled out.

One study investigating matrix effects in the analysis of ketamine and norketamine in urine found an average ion suppression of 5.7% for ketamine and an average ion enhancement of 13.0% for norketamine. researchgate.net The use of a deuterated internal standard in such cases is critical to ensure the reliability of the results. The effectiveness of this approach relies on the complete co-elution of the analyte and the internal standard. bris.ac.uk

Advanced Chromatographic Strategies for Enantiomeric and Deuterated Analog Separations

Ketamine is a chiral compound, existing as two enantiomers, (S)-ketamine and (R)-ketamine, which exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is of great importance. Advanced chromatographic techniques, such as chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), have been developed for this purpose.

Chiral separation of ketamine and its derivatives has been successfully achieved using various chiral stationary phases (CSPs) in HPLC and chiral selectors in CE. mdpi.com For example, polysaccharide-based CSPs are commonly used in HPLC for the enantioseparation of ketamine and its analogs. mdpi.com In CE, cyclodextrins and their derivatives are frequently employed as chiral selectors. researchgate.net

The following table presents performance data for the chiral separation of ketamine derivatives using capillary electrophoresis with different chiral selectors:

| Compound | Chiral Selector | Resolution (Rs) | Apparent Separation Factor (αapp) |

| Ketamine | Acetyl-β-cyclodextrin | 1.15 | 1.03 |

| N-ethylketamine | Acetyl-β-cyclodextrin | 0.63 | 1.02 |

| N-ethylketamine | Carboxymethyl-β-cyclodextrin | 1.27 | 1.04 |

| 2F-2-oxo-PCE | Acetyl-β-cyclodextrin | 0.47 | 1.01 |

| 2F-2-oxo-PCE | Carboxymethyl-β-cyclodextrin | 0.95 | 1.03 |

Data adapted from a study on the enantioseparation of novel ketamine derivatives. mdpi.com

These advanced chromatographic methods, when coupled with mass spectrometry, provide a powerful tool for the stereoselective analysis of ketamine and its metabolites, with this compound serving as an essential internal standard for accurate quantification.

Application in Pharmaceutical Research Quality Control and Method Performance Assessment

In pharmaceutical research and manufacturing, this compound serves as a crucial reference standard for quality control (QC) and the validation of analytical methods. synzeal.comvenkatasailifesciences.com Its use ensures that the methods employed for the analysis of the active pharmaceutical ingredient (API) and its formulations are accurate, precise, and reliable.

Method validation is a regulatory requirement and is performed according to guidelines from bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). nih.govcelonpharma.com The validation process assesses various parameters, including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). celonpharma.com

This compound can be used in the preparation of calibration standards and quality control samples to evaluate the performance of analytical methods. For example, in an LC-MS/MS method for the analysis of ketamine and its metabolites, the following validation parameters were assessed:

| Validation Parameter | Ketamine | Norketamine | Dehydronorketamine | (2R,6R)-HNK |

| Linearity Range (ng/mL) | 1 - 1,000 | 1 - 1,000 | 0.25 - 100 | 2.5 - 1,000 |

| Correlation Coefficient (R) | > 0.998 | > 0.998 | > 0.998 | > 0.998 |

| Inter-assay Accuracy (%) | 101.0 - 108.7 | 99.5 - 118.3 | 89.8 - 109.3 | 95.0 - 106.1 |

| Inter-assay Precision (%CV) | 2.4 - 10.2 | 3.2 - 10.3 | 3.1 - 15.8 | 2.9 - 16.5 |

Data from a validated LC-MS/MS method for the bioanalysis of ketamine and its metabolites in human plasma. nih.gov

The use of a well-characterized standard like this compound is fundamental to achieving the high standards of data quality required in pharmaceutical research and for regulatory submissions.

Investigations into Ketamine Metabolism and Pharmacokinetic Pathways Using S Ketamine D6 Hydrochloride

In Vitro Metabolic Pathway Elucidation in Hepatic Systems

The liver is the primary site of ketamine metabolism, involving a complex network of cytochrome P450 (CYP) enzymes. oup.comresearchgate.net (S)-Ketamine-d6 Hydrochloride is instrumental in dissecting these intricate pathways within controlled, in vitro hepatic systems.

Utilization of Human Liver Microsomes for Deuterated Metabolite Generation and Identification

Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes and are a standard in vitro model for metabolism studies. nih.gov When this compound is incubated with HLMs, it undergoes the same enzymatic reactions as its non-deuterated counterpart, but the resulting metabolites are all "heavy-labeled."

This isotopic signature is invaluable for mass spectrometry (MS) analysis. The deuterated metabolites can be readily distinguished from any endogenously present compounds or artifacts, simplifying the identification process. capes.gov.brnih.gov Researchers have successfully used this approach to generate and identify a range of deuterated ketamine metabolites. capes.gov.brresearchgate.net For instance, the use of tetra-deuterated ketamine in HLM incubations facilitated the production and subsequent identification of stable isotope-labeled versions of key metabolites. capes.gov.brnih.govresearchgate.net

Table 1: Identified Deuterated Metabolites from In Vitro HLM Studies

| Parent Compound | Identified Deuterated Metabolites | Analytical Technique |

|---|---|---|

| Tetra-deuterated ketamine | Dehydronorketamine-d4 | LC-MS/MS |

| Tetra-deuterated ketamine | Hydroxyketamine-d4 isomers | LC-MS/MS |

| Tetra-deuterated ketamine | Hydroxynorketamine-d4 isomers | LC-MS/MS |

This table is based on findings from studies utilizing deuterated ketamine isotopes in human liver microsomes. capes.gov.brnih.govresearchgate.net

Tracing Metabolic Fate and Identifying Novel and Known Ketamine Metabolites via Deuterated Probes

The use of deuterated probes like this compound has been pivotal in both confirming known metabolic pathways and discovering new ones. capes.gov.brnih.gov The primary metabolic route for ketamine is N-demethylation to form norketamine, a reaction catalyzed mainly by CYP3A4 and CYP2B6. oup.comresearchgate.netnih.gov This is followed by hydroxylation of the cyclohexanone (B45756) ring and subsequent glucuronide conjugation. oup.com

By using deuterated ketamine, researchers were able to confirm the presence of these metabolites and also identify novel ones. nih.govresearchgate.net A significant discovery aided by this technique was the identification of phenolic metabolites of ketamine and hydroxynorketamine, which had not been previously reported. capes.gov.brnih.govresearchgate.net The deuterated metabolites generated in vitro served as internal chromatographic and mass spectrometric markers, which then facilitated the confirmation of these novel metabolites in human urine samples. capes.gov.brnih.govresearchgate.net This demonstrates the power of using deuterated substrates to bridge the gap between in vitro findings and in vivo metabolism.

Application of Isotopic Dilution Principles in Preclinical Pharmacokinetic Studies

Isotopic dilution is a quantitative analysis method that relies on measuring the change in the isotopic ratio of a substance upon the addition of a known quantity of its isotopically-labeled form. This compound is an ideal internal standard for such studies due to its chemical identity with the analyte of interest, (S)-ketamine, while being mass-spectrometrically distinct.

In preclinical pharmacokinetic studies, a known amount of this compound is added to biological samples (e.g., plasma, brain tissue) containing unknown concentrations of (S)-ketamine. Because the deuterated and non-deuterated forms behave almost identically during sample extraction, chromatography, and ionization, any sample loss or variation affects both compounds equally. This allows for highly accurate and precise quantification of the non-labeled drug by comparing its MS signal intensity to that of the known amount of the deuterated standard. This approach is crucial for accurately determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

Mechanistic Examination of Metabolic Enzyme Activity and Potential Drug-Drug Interactions

The strategic placement of deuterium (B1214612) atoms can also be used to investigate the mechanisms of metabolic enzymes and predict potential drug-drug interactions.

Impact of Deuteration on Metabolic Rate and Pathway Preference in Preclinical Models

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This difference can lead to a "kinetic isotope effect" (KIE), where the rate of a chemical reaction that involves breaking this bond is slower for the deuterated compound. juniperpublishers.com Since many of ketamine's metabolic transformations, particularly hydroxylation by CYP enzymes, involve the cleavage of a C-H bond, deuteration at specific sites can slow down these reactions. juniperpublishers.comgoogle.com

Studies using C6-di-deuterated (R)-ketamine have shown that this modification robustly attenuates the metabolism of ketamine to its hydroxynorketamine (HNK) metabolites. researchgate.netresearchgate.net This slowing of the metabolic rate can alter the pharmacokinetic profile of the drug, potentially leading to a longer half-life and changes in the ratio of parent drug to metabolites. juniperpublishers.com This "metabolic switching," where the body preferentially uses an alternative, non-deuterated metabolic site, can be a deliberate strategy in drug design to reduce the formation of undesirable metabolites or enhance the exposure to active ones. juniperpublishers.com

Table 2: Observed Effects of Deuteration on Ketamine Metabolism

| Deuterated Analog | Effect on Metabolism | Consequence | Reference |

|---|---|---|---|

| C6-di-deuterated (R)-ketamine | Attenuated metabolism to (2R,6R)-HNK | Reduced formation of the HNK metabolite | researchgate.netresearchgate.net |

| General Deuteration | Reduced rate of systemic clearance | Increased biological half-life | juniperpublishers.com |

Stereoselective Metabolism of Ketamine and its Deuterated Analogs

Ketamine metabolism is stereoselective, meaning the two enantiomers, (S)-ketamine and (R)-ketamine, are metabolized at different rates by CYP enzymes. oup.com In vitro studies have shown that the N-demethylation of (S)-ketamine is generally faster than that of (R)-ketamine. nih.gov

Preclinical Research Applications and Mechanistic Insights Enabled by S Ketamine D6 Hydrochloride

Probing the Contributions of Ketamine Metabolites to Pharmacological Effects in Non-Clinical Models

A central question in ketamine research is whether its antidepressant effects are mediated by the parent compound directly or by its metabolites. The use of deuterated ketamine has been instrumental in addressing this question. The chemical alteration of ketamine through deuteration, particularly at the C6 position of the cyclohexanone (B45756) ring, does not change the molecule's binding affinity for the N-methyl-D-aspartate (NMDA) receptor but significantly reduces its metabolism to hydroxynorketamine (HNK) metabolites. psychiatryinvestigation.orgnih.govmdpi.com

Preclinical studies in mice have leveraged this property to investigate the role of HNK. Evidence from some animal studies suggests that the metabolism of ketamine to (2S,6S;2R,6R)-HNK is a necessary step for its antidepressant actions. nih.gov In these experiments, the administration of C6-deuterated ketamine, which sharply reduced the in vivo formation of HNK, prevented the antidepressant-like behavioral responses observed with non-deuterated ketamine. nih.govmdpi.com This finding has supported an alternative hypothesis to direct NMDA receptor blockade, suggesting that the sustained therapeutic effects may be driven by the actions of these metabolites. royalsocietypublishing.org

However, the narrative is complex, with other studies providing additional nuance. For instance, one study observed that while a deuterated form of ketamine diminished sustained antidepressant effects in mice, the rapid antidepressant effects remained intact. royalsocietypublishing.org This suggests that the initial, rapid effects might be attributable to the parent ketamine molecule, while the longer-lasting benefits could depend on its conversion to HNK. royalsocietypublishing.org Further complicating the picture, research on the (R)-enantiomer found that deuteration at the C6 position, which slowed metabolism to (2R,6R)-HNK, did not eliminate the rapid and long-lasting antidepressant effects in a chronic social defeat stress model in mice. nih.gov These differing outcomes underscore the intricate pharmacology of ketamine's enantiomers and their metabolites.

| Compound | Preclinical Model | Key Finding | Implication | Reference |

|---|---|---|---|---|

| C6-Deuterated Ketamine | Mouse models | Prevented antidepressant actions. | Suggests metabolism to HNK is required for antidepressant response. | nih.govmdpi.com |

| Deuterated Ketamine | Mouse models | Diminished sustained antidepressant effects, but rapid effects were intact. | Suggests parent drug causes rapid effects, while metabolites cause sustained effects. | royalsocietypublishing.org |

| (R)-d2-ketamine | Mouse Chronic Social Defeat Stress (CSDS) model | Showed rapid and long-lasting antidepressant effects, similar to (R)-ketamine, despite lower (2R,6R)-HNK levels. | Suggests metabolism to (2R,6R)-HNK may not be essential for the antidepressant effects of the (R)-enantiomer. | nih.gov |

Methodological Studies on Drug Disposition and Tissue Distribution in Animal Models

Isotopically labeled compounds like (S)-Ketamine-d6 Hydrochloride are indispensable for methodological studies of drug disposition, including absorption, distribution, metabolism, and excretion (ADME). In preclinical animal models, these labeled molecules serve as ideal internal standards for mass spectrometry-based bioanalysis, allowing for precise and accurate quantification of the unlabeled drug and its metabolites in various biological matrices such as plasma, urine, and tissue homogenates.

The use of deuterated ketamine allows researchers to track metabolic pathways with high specificity. Pharmacokinetic studies in mice using (R)-d2-ketamine demonstrated the power of this approach. Following administration, levels of the parent compound, (R)-ketamine, and its primary metabolite, (R)-norketamine, in the plasma and brain were found to be the same as those for the non-deuterated compound. nih.gov However, the levels of the downstream metabolite, (2R,6R)-d1-hydroxynorketamine ((2R,6R)-d1-HNK), were significantly lower than the corresponding non-deuterated HNK metabolite. nih.gov This confirms a significant deuterium (B1214612) isotope effect specifically in the metabolic step leading to the production of (2R,6R)-HNK. nih.gov

| Compound Administered | Matrix | Analyte Measured | Finding Compared to Non-Deuterated Control | Reference |

|---|---|---|---|---|

| (R)-d2-ketamine | Plasma & Brain (Mouse) | (R)-ketamine | No significant difference in concentration. | nih.gov |

| (R)-d2-ketamine | Plasma & Brain (Mouse) | (R)-norketamine | No significant difference in concentration. | nih.gov |

| (R)-d2-ketamine | Plasma & Brain (Mouse) | (2R,6R)-hydroxynorketamine | Significantly lower concentration, indicating a metabolic isotope effect. | nih.gov |

Investigating Stereochemical Aspects of Ketamine Action through Deuterated Probes

Ketamine is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-ketamine and (R)-ketamine. These enantiomers exhibit different pharmacological properties. Notably, (S)-ketamine has an approximately four-fold greater affinity for the NMDA receptor than (R)-ketamine and is a more potent anesthetic. nih.govnih.govnih.gov The use of deuterated probes for a specific enantiomer, such as this compound, allows for a highly focused investigation into the stereochemical aspects of ketamine's mechanism of action.

By using an isotopically stabilized version of a single enantiomer, researchers can distinguish the effects of the parent drug from its metabolites with greater certainty for that specific stereoisomer. This is critical because the debate over ketamine's antidepressant mechanism centers on the relative contributions of direct NMDA receptor antagonism versus the actions of metabolites like HNK. psychiatryinvestigation.orgroyalsocietypublishing.org

Preclinical findings using deuterated ketamine have provided evidence that challenges the hypothesis that simple NMDA receptor blockade is solely responsible for the antidepressant effects. psychiatryinvestigation.orgnih.gov The observation that deuterated ketamine, which retains its NMDA receptor binding affinity but produces less HNK, shows attenuated antidepressant efficacy in some models suggests that the actions of metabolites are a critical part of the therapeutic cascade. psychiatryinvestigation.orgnih.gov This implies that while the initial binding of (S)-ketamine to the NMDA receptor is an important event, downstream processes, including those initiated by its metabolites, are also essential. This line of inquiry, made possible by tools like (S)-Ketamine-d6, helps to build a more comprehensive model of action that incorporates both receptor-level and metabolite-driven effects, which may act in a complementary fashion to produce the unique therapeutic profile of ketamine. nih.gov

| Compound | Key Stereochemical Property | Significance of Deuterated Probe | Reference |

|---|---|---|---|

| (S)-Ketamine | ~4x higher affinity for NMDA receptor than (R)-ketamine. More potent anesthetic. | (S)-Ketamine-d6 allows for the study of this more potent enantiomer while controlling its rate of metabolism. | nih.govnih.gov |

| (R)-Ketamine | Lower affinity for NMDA receptor. Suggested to have a safer profile with potent, long-lasting antidepressant effects in some preclinical models. | Studies with (R)-d2-ketamine suggest its antidepressant effects may be less dependent on HNK formation than racemic or (S)-ketamine. | nih.govnih.gov |

| This compound | Retains the stereospecific binding of (S)-ketamine but has a slower metabolic conversion to (S)-HNK. | Enables researchers to isolate the pharmacological effects of the parent (S)-ketamine from those of its metabolites, clarifying their respective roles. | psychiatryinvestigation.orgnih.gov |

Future Prospects and Methodological Advancements in Deuterated Compound Research

Emerging Technologies for Enhanced Synthesis and Analysis of Deuterated Pharmaceuticals

The synthesis and analysis of deuterated compounds are continually evolving, driven by the need for greater efficiency, precision, and scalability.

Synthesis Technologies: Traditionally, the synthesis of deuterated molecules has relied on methods like hydrothermal deuteration using heavy water (D₂O) and metal catalysts such as palladium or platinum, often conducted in high-pressure batch reactors. ansto.gov.au However, these batch processes can be labor-intensive and limited in scale. ansto.gov.au A significant advancement is the adoption of flow chemistry . ansto.gov.au This technology offers several advantages over traditional batch methods, including increased production capacity, improved reaction selectivity, and reduced decomposition of sensitive molecules by allowing for precise control over reaction time and temperature. ansto.gov.au The integration of real-time monitoring within flow reactors further streamlines the process, advancing the field of flow-based deuteration for both analytical and medicinal applications. ansto.gov.au

Analytical Technologies: For the analysis of deuterated pharmaceuticals, the combination of separation techniques with mass spectrometry (MS) has become the gold standard due to its exceptional sensitivity and selectivity. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the quantitative analysis of drugs and their metabolites in complex biological matrices like blood and urine. oup.com The use of a stable isotope-labeled internal standard, such as (S)-Ketamine-d6 Hydrochloride, is crucial in LC-MS/MS methods. It compensates for variations in sample preparation and matrix effects (ion suppression or enhancement), ensuring high accuracy and precision in quantifying the non-labeled parent drug. researchgate.netoup.com

Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS/MS, GC-MS is another robust method employed in clinical toxicology and forensic analysis where deuterated internal standards are essential for reliable quantitation. cerilliant.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents are commonly used in NMR to study the structure of organic molecules. researchgate.net Furthermore, deuteration plays a critical role in techniques like neutron scattering for materials science applications. ansto.gov.au

Theoretical Considerations and Computational Approaches in Deuterated Drug Design for Research Utility

The strategic placement of deuterium (B1214612) within a drug molecule is increasingly guided by sophisticated computational methods, which allow for the prediction of deuteration effects before undertaking complex and costly synthesis. irb.hrresearchgate.net These in silico techniques are transforming the design of deuterated compounds from a trial-and-error process to a more rational, targeted approach. mdpi.com

Key Computational Methods:

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach provides a high level of accuracy for studying molecular interactions. The QM method is used to model the electronic structure of a small, critical region (e.g., the ligand and key receptor residues), while the less computationally intensive MM method is used for the surrounding environment (e.g., the rest of the protein and solvent). irb.hr QM/MM calculations can effectively predict how deuteration alters hydrogen bonding and the stability of the drug-receptor complex, thereby estimating the binding isotope effects. irb.hrmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can incorporate descriptors related to isotopic substitution to predict how deuteration will impact a molecule's pharmacokinetic and pharmacodynamic properties. mdpi.com

These computational tools are instrumental in the de novo design of deuterated drugs. mdpi.com By simulating the effects of placing deuterium at various positions on a molecule, researchers can prioritize synthetic efforts on candidates most likely to exhibit improved properties, such as enhanced metabolic stability or receptor affinity. irb.hr This predictive power accelerates the drug discovery process and helps in elucidating the mechanisms behind the observed isotope effects. drughunter.com

Table 3: Computational Methods in Deuterated Drug Research

| Method | Principle | Application in Deuterated Drug Design | Source(s) |

|---|---|---|---|

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines high-accuracy quantum calculations for a core region with classical mechanics for the environment. | Calculates binding free energies and predicts the impact of deuteration on ligand-receptor interactions and hydrogen bonding. | irb.hrmdpi.com |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | Assesses the dynamic and structural effects of isotopic substitution on the stability of the drug-target complex. | researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in molecular structure with changes in biological activity. | Predicts how deuteration will affect the physicochemical and pharmacological properties of a molecule. | mdpi.com |

Q & A

Q. What protocols ensure reproducibility in measuring this compound’s binding affinity to NMDA receptors?

- Use radioligand displacement assays with [³H]MK-801 in cortical membrane preparations. Standardize buffer conditions (pH 7.4, 25°C) and pre-incubation times. Include positive controls (e.g., non-deuterated (S)-Ketamine) in each assay plate. Report Ki values with SEM from ≥3 independent experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.